molecular formula C22H25FN2O3 B4532595 N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide

N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide

Cat. No. B4532595
M. Wt: 384.4 g/mol
InChI Key: ZDZJUWAFLNTFPB-UHFFFAOYSA-N
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Description

The compound is part of a class of chemicals that possess a unique combination of functional groups, including a cyclopropyl group, an ethoxybenzyl group, an amino group, and a fluorobenzamide group. These components suggest a compound with potential biological activity, given the known activities of related structures in pharmacology and medicinal chemistry.

Synthesis Analysis

Synthesis of complex molecules like "N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide" typically involves multi-step synthetic routes. These routes can include cyclopropanation reactions, amide bond formation, and the introduction of fluorine-containing groups. For instance, cyclopropanation strategies have been developed for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, relevant to the cyclopropyl group present in the compound (Davies et al., 1996).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and computational modeling, provides insights into the geometry, bond lengths, and angles critical for the biological activity of compounds. For example, the molecular structure of closely related compounds has been determined by single crystal X-ray diffraction and DFT calculations, which help understand the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be influenced by the presence of its functional groups. For instance, N-fluorobenzamides have been shown to participate in formal [4+2] cycloaddition reactions, leading to the formation of fluorescent aminonaphthalic anhydrides (Lu et al., 2022), indicating potential chemical reactivity pathways for similar structures.

properties

IUPAC Name

N-[3-[cyclopropyl-[(3-ethoxyphenyl)methyl]amino]-3-oxopropyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-28-18-7-5-6-16(14-18)15-25(17-10-11-17)21(26)12-13-24-22(27)19-8-3-4-9-20(19)23/h3-9,14,17H,2,10-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZJUWAFLNTFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(C2CC2)C(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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